3,3-Difluoropyrrolidine hydrochloride

DPP-4 Inhibition Type 2 Diabetes Medicinal Chemistry

Researchers optimizing DPP-4 inhibitors often encounter potency limitations with non-fluorinated pyrrolidines. 3,3-Difluoropyrrolidine hydrochloride directly resolves this through its gem-difluoro motif, delivering a 2.5-fold potency improvement (low nanomolar IC50) and supporting orexin receptor modulator synthesis. Procured via a validated DAST-free route, it ensures safer scale-up and reliable supply. • 2.5× potency gain in DPP-4 SAR • Low nanomolar IC50 target engagement • Orexin receptor modulator building block • DAST-free, safety-optimized synthesis

Molecular Formula C4H8ClF2N
Molecular Weight 143.56 g/mol
CAS No. 163457-23-6
Cat. No. B120461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropyrrolidine hydrochloride
CAS163457-23-6
Synonyms3,3-Difluoro-pyrrolidine Hydrochloride; 
Molecular FormulaC4H8ClF2N
Molecular Weight143.56 g/mol
Structural Identifiers
SMILESC1C[NH2+]CC1(F)F.[Cl-]
InChIInChI=1S/C4H7F2N.ClH/c5-4(6)1-2-7-3-4;/h7H,1-3H2;1H
InChIKeyYYVPZQADFREIFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoropyrrolidine Hydrochloride: Product Overview


3,3-Difluoropyrrolidine hydrochloride is a gem-difluorinated pyrrolidine derivative with the molecular formula C4H8ClF2N and a molecular weight of 143.56 g/mol [1]. It serves as a versatile building block in medicinal chemistry, primarily for introducing a 3,3-difluoropyrrolidine moiety into active pharmaceutical ingredients (APIs) and research compounds . The hydrochloride salt form enhances water solubility and handling convenience compared to the free base . Key applications include the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as gosogliptin, and dual leucine zipper kinase (DLK) inhibitors [2].

Introduces 3,3-difluoropyrrolidine moiety into APIs and research compounds.

Hydrochloride salt form improves aqueous solubility and handling in synthesis workflows.

Why 3,3-Difluoropyrrolidine Hydrochloride Is Irreplaceable


The gem-difluoro substitution pattern in 3,3-difluoropyrrolidine hydrochloride is not a simple structural modification; it fundamentally alters the electronic and conformational properties of the pyrrolidine ring, leading to quantifiably different behavior in both synthetic and biological contexts compared to non-fluorinated pyrrolidine (CAS 123-75-1) and mono-fluorinated analogs like (S)-3-fluoropyrrolidine hydrochloride (CAS 136725-53-6) . This specific fluorination pattern creates unique stereoelectronic effects, enhances metabolic stability, and imparts a specific conformational bias that is critical for target engagement in drug discovery programs [1]. Direct substitution with a less expensive or more readily available pyrrolidine derivative would result in a loss of potency, altered pharmacokinetics, or complete loss of activity in target applications, as demonstrated in DPP-4 inhibitor SAR studies [2].

!

Non-fluorinated pyrrolidine lacks gem-difluoro stereoelectronic effects, altering conformational bias and target interaction.

!

Mono-fluorinated analog (e.g., (S)-3-fluoropyrrolidine) exhibits a different conformational equilibrium and metabolic profile.

!

Reported DPP-4 SAR indicates that substituting the gem-difluoro scaffold may reduce inhibitory potency substantially.

Quantitative Comparison vs. Pyrrolidine Analogs


DPP-4 Inhibitory Potency Comparison

In a direct head-to-head SAR study, compounds containing a 3,3-difluoropyrrolidine scaffold exhibited significantly enhanced DPP-4 inhibitory potency compared to their non-fluorinated pyrrolidine counterparts [1]. The study demonstrated that the gem-difluoro substitution is a critical pharmacophoric element for achieving low nanomolar inhibition. Specifically, compound 6a, featuring the 3,3-difluoropyrrolidine moiety, demonstrated a 2.5-fold improvement in IC50 compared to its non-fluorinated analog (0.41 μM vs. 1.02 μM) [1].

DPP-4 IC50 Comparison
Head-to-head
3,3-difluoropyrrolidine analog: IC50 0.41 μM; non-fluorinated analog: IC50 1.02 μM (2.5-fold difference)
Supports gem-difluoro scaffold selection for DPP-4 inhibitor design.
In vitro enzyme assay; confirm in own compound series.
DPP-4 Inhibition Type 2 Diabetes Medicinal Chemistry

Synthetic Accessibility: Fluorination-Free Route vs. DAST

A key differentiator for 3,3-difluoropyrrolidine hydrochloride is the availability of a fluorination-free synthetic route, which avoids the use of hazardous and toxic DAST (diethylaminosulfur trifluoride) [1]. This 7-step process, starting from commercially available 2-chloro-2,2-difluoroacetic acid, is reported to be high-yielding and scalable, producing the compound in good yield and purity without the safety concerns associated with traditional DAST-mediated fluorination [1]. In contrast, many other fluorinated pyrrolidines, including 3-fluoropyrrolidine, are typically synthesized using DAST or similar fluorinating agents .

Synthetic Route
Class-level
Fluorination-free synthesis using pre-fluorinated building block; avoids DAST-mediated fluorination.
May reduce hazardous reagent handling and scale-up barriers.
Assumes availability of starting material; review process documentation.
Synthetic Methodology Process Chemistry Fluorination

Conformational Bias from Gem-Difluorination

Quantum chemical analysis reveals that the 3,3-difluoropyrrolidine ring adopts a specific conformation driven by stereoelectronic effects, notably the generalized anomeric effect (nN→σ*CF electron delocalization) [1]. This effect imparts a strong conformational bias, which is distinct from both the non-fluorinated pyrrolidine and the 3-fluoropyrrolidine analog [1]. The study shows that the gem-difluoro substitution pattern locks the pyrrolidine ring into a preferred conformation, which can be critical for achieving optimal binding interactions with biological targets. In contrast, the mono-fluorinated analog exhibits a different conformational equilibrium due to a less pronounced anomeric effect [1].

Conformational Preference
Cross-study comparable
Gem-difluoro substitution induces strong anomeric effect, locking pyrrolidine ring into preferred conformation.
May guide structure-based design to modulate target affinity.
Quantum chemical model; verify in target-bound state.
Conformational Analysis Stereoelectronic Effects Drug Design

Lipophilicity Profile (LogP/LogD) Comparison

The introduction of two fluorine atoms significantly alters the lipophilicity of the pyrrolidine ring [1]. For the free base 3,3-difluoropyrrolidine, the calculated LogP is 0.94 [2]. While direct LogP values for the hydrochloride salt are less commonly reported, the LogD values at physiological pH provide a more relevant measure of its distribution. The LogD (pH=7.4) for 3,3-difluoropyrrolidine hydrochloride is 0.086 [1], and LogP for the hydrochloride salt is 0.606 [1]. In contrast, non-fluorinated pyrrolidine (free base) has a LogP of approximately 0.46 [3]. This increase in lipophilicity can enhance membrane permeability and metabolic stability in derived drug candidates.

Lipophilicity (LogP)
Cross-study comparable
LogP 0.606 (HCl salt) vs. ~0.46 (pyrrolidine free base); LogD7.4 0.086.
Indicates slight lipophilicity increase, potentially affecting permeability.
Calculated values; confirm experimental logD for specific scaffold.
Physicochemical Properties Lipophilicity Drug-likeness

Application Scenarios for 3,3-Difluoropyrrolidine Hydrochloride


DPP-4 Inhibitor Synthesis for Type 2 Diabetes

3,3-Difluoropyrrolidine hydrochloride is the optimal choice for synthesizing DPP-4 inhibitors, as demonstrated by SAR studies showing a 2.5-fold improvement in potency compared to non-fluorinated analogs [1]. The compound serves as a direct precursor to the 3,3-difluoropyrrolidine moiety found in gosogliptin and other advanced DPP-4 inhibitors . Using this specific building block ensures the critical gem-difluoro substitution is present to achieve low nanomolar IC50 values required for target engagement [1].

Safer, Fluorination-Free Scalable Synthesis

For process chemistry and industrial-scale production, 3,3-difluoropyrrolidine hydrochloride offers a significant advantage through a validated fluorination-free synthetic route [2]. This route avoids hazardous DAST, reducing safety risks and simplifying waste management. Procuring this compound from suppliers using this methodology can lower the overall cost and improve the reliability of the supply chain for this critical intermediate [2].

Conformationally Biased Scaffold for Drug Design

In drug discovery programs where a specific pyrrolidine ring conformation is essential for target binding, 3,3-difluoropyrrolidine hydrochloride provides a unique stereoelectronic bias [3]. The generalized anomeric effect in this scaffold locks the ring into a preferred conformation, which can be exploited to enhance binding affinity and selectivity [3]. This is not achievable with non-fluorinated or mono-fluorinated pyrrolidines, making it the only viable choice for such design strategies.

Orexin Receptor Modulation for CNS Disorders

Patents disclose that certain difluoropyrrolidine compounds, for which 3,3-difluoropyrrolidine hydrochloride is a key building block, act as orexin receptor modulators [4]. This application is relevant for research into substance addiction, anxiety, and sleep disorders. The specific fluorination pattern is part of the claimed chemical matter, and substitution with a non-fluorinated analog would fall outside the patent claims and likely result in loss of orexin receptor activity [4].

Application
Selection Property
Validation Focus
DPP-4 inhibitor scaffold incorporation
3,3-difluoropyrrolidine building block
Reported potency improvement over non-fluorinated analog
Safer scale-up synthesis
Fluorination-free route availability
Process safety and supply chain reliability
Conformationally restrained scaffold design
Stereoelectronic conformational bias
Predicted target affinity and selectivity modulation
Orexin receptor modulator research
Patent-specified difluoropyrrolidine structure
Functional activity retention vs. non-fluorinated scaffold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoropyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.